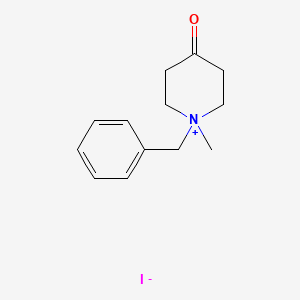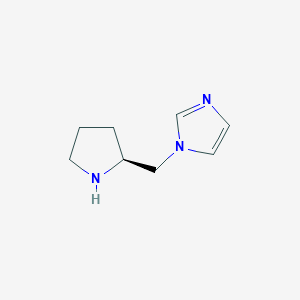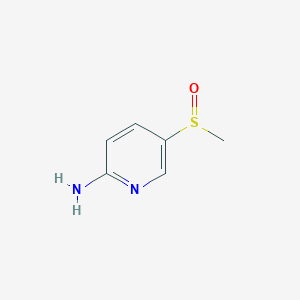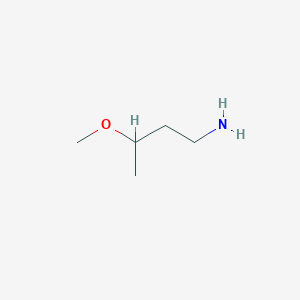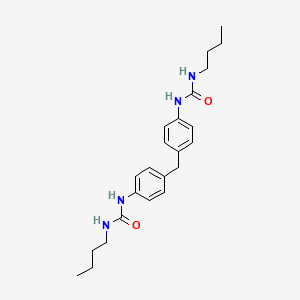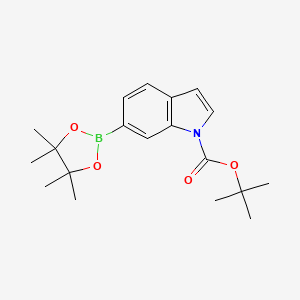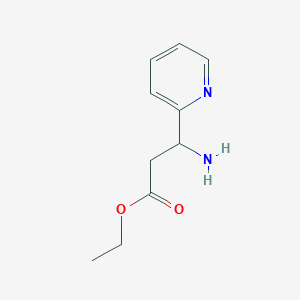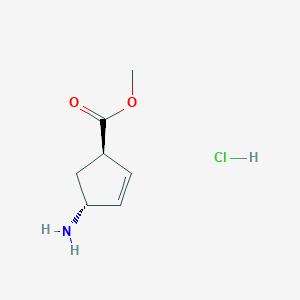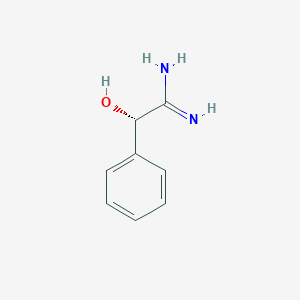
2-(Allyloxy)ethyl 3-oxobutanoate
Vue d'ensemble
Description
2-(Allyloxy)ethyl 3-oxobutanoate, also known as AEOB, is a chemical compound that belongs to the family of β-keto esters. This compound is widely used in scientific research due to its unique properties and versatile applications.
Applications De Recherche Scientifique
2-(Allyloxy)ethyl 3-oxobutanoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds such as pyrazoles, pyrimidines, and pyridines. 2-(Allyloxy)ethyl 3-oxobutanoate is also used as a reagent in organic synthesis for the preparation of β-keto esters and α,β-unsaturated esters. Moreover, 2-(Allyloxy)ethyl 3-oxobutanoate is used as a building block for the synthesis of bioactive molecules such as antitumor agents and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 2-(Allyloxy)ethyl 3-oxobutanoate is not fully understood. However, studies have shown that 2-(Allyloxy)ethyl 3-oxobutanoate acts as a Michael acceptor and undergoes conjugate addition with various nucleophiles such as thiols, amines, and carboxylic acids. This reaction leads to the formation of adducts that have potential biological activity.
Biochemical and Physiological Effects:
2-(Allyloxy)ethyl 3-oxobutanoate has been shown to exhibit various biochemical and physiological effects. Studies have reported that 2-(Allyloxy)ethyl 3-oxobutanoate has anti-inflammatory and antitumor properties. Moreover, 2-(Allyloxy)ethyl 3-oxobutanoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Allyloxy)ethyl 3-oxobutanoate in lab experiments is its versatility. 2-(Allyloxy)ethyl 3-oxobutanoate can be used as a starting material for the synthesis of various compounds and as a reagent in organic synthesis. Moreover, 2-(Allyloxy)ethyl 3-oxobutanoate is readily available and can be synthesized in high yield and purity. However, one of the limitations of using 2-(Allyloxy)ethyl 3-oxobutanoate is its instability under acidic conditions. 2-(Allyloxy)ethyl 3-oxobutanoate can undergo hydrolysis and decomposition, which can affect the outcome of lab experiments.
Orientations Futures
There are various future directions for the use of 2-(Allyloxy)ethyl 3-oxobutanoate in scientific research. One of the areas of interest is the synthesis of bioactive molecules using 2-(Allyloxy)ethyl 3-oxobutanoate as a building block. Moreover, the development of new synthetic methods for the preparation of 2-(Allyloxy)ethyl 3-oxobutanoate and its derivatives is an area of ongoing research. Furthermore, the investigation of the biological activity of 2-(Allyloxy)ethyl 3-oxobutanoate and its adducts is an area of interest for the development of new therapeutic agents.
Conclusion:
In conclusion, 2-(Allyloxy)ethyl 3-oxobutanoate is a versatile compound that has a wide range of applications in scientific research. 2-(Allyloxy)ethyl 3-oxobutanoate can be synthesized in high yield and purity and is used as a starting material for the synthesis of various compounds. Moreover, 2-(Allyloxy)ethyl 3-oxobutanoate has potential biological activity and has been shown to exhibit anti-inflammatory and antitumor properties. The investigation of the biological activity of 2-(Allyloxy)ethyl 3-oxobutanoate and its derivatives is an area of ongoing research, and new synthetic methods for the preparation of 2-(Allyloxy)ethyl 3-oxobutanoate and its derivatives are being developed.
Propriétés
IUPAC Name |
2-prop-2-enoxyethyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-4-12-5-6-13-9(11)7-8(2)10/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNDEVCUGRMMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)ethyl acetoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




